molecular formula C19H21N3S B14270615 N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine CAS No. 151103-26-3

N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine

Cat. No.: B14270615
CAS No.: 151103-26-3
M. Wt: 323.5 g/mol
InChI Key: QEMLOOPVVLUETE-UHFFFAOYSA-N
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Description

N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a thiazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Substitution Reactions:

    Pyridine Ring Formation: The pyridine ring is often constructed via cyclization reactions involving appropriate precursors.

    N-Methylation: The final step involves the methylation of the nitrogen atom on the pyridine ring, typically using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, which may reduce the thiazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in electronics, coatings, or polymers.

Mechanism of Action

The mechanism of action of N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinamine: This compound shares a similar pyridine and phenyl structure but differs in the substituents on the thiazole ring.

    N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Another compound with a pyridine ring and similar aromatic substituents, but with a pyrimidine ring instead of a thiazole ring.

Uniqueness

N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine is unique due to its specific combination of a thiazole ring with a pyridine ring and the particular substituents attached to these rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

151103-26-3

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

IUPAC Name

N-methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine

InChI

InChI=1S/C19H21N3S/c1-4-8-17-22-18(15-11-7-12-16(20-3)21-15)19(23-17)14-10-6-5-9-13(14)2/h5-7,9-12H,4,8H2,1-3H3,(H,20,21)

InChI Key

QEMLOOPVVLUETE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(S1)C2=CC=CC=C2C)C3=NC(=CC=C3)NC

Origin of Product

United States

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